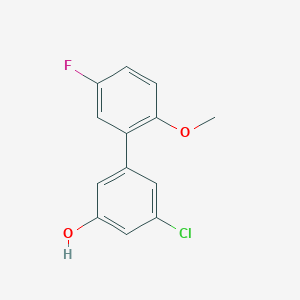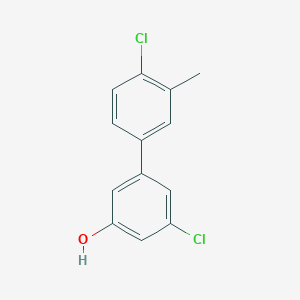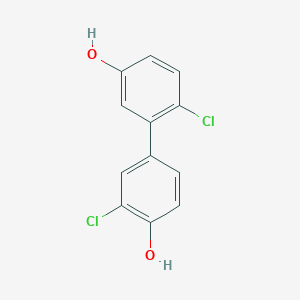
3-Chloro-5-(naphthalen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is an aromatic organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless to pale yellow liquid with a characteristic odor that is miscible in water and alcohols. 3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is used in the synthesis of various compounds, as a reagent in organic synthesis, and as an analytical reagent in the laboratory. It is also used as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds.
Aplicaciones Científicas De Investigación
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is used in various scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds, and as an analytical reagent in the laboratory. It is also used in the synthesis of various compounds and as a reagent in the synthesis of organic molecules.
Mecanismo De Acción
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, acts as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis and as an analytical reagent in the laboratory. The compound is able to form strong covalent bonds with organic molecules, which allows it to act as a catalyst in the production of polymers and other organic compounds.
Biochemical and Physiological Effects
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, has no known biochemical or physiological effects. It is not toxic and has no known adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, has several advantages for lab experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time. It is also miscible in water and alcohols and is able to form strong covalent bonds with organic molecules. The main limitation of the compound is that it is corrosive and must be handled with care.
Direcciones Futuras
The future directions of 3-Chloro-5-(naphthalen-2-yl)phenol, 95%, include further research into its potential applications in the synthesis of various compounds, as a reagent in organic synthesis, and as an analytical reagent in the laboratory. It is also possible that the compound could be used in the production of polymers, pharmaceuticals, and other organic compounds. Additionally, further research may be conducted into its potential biochemical and physiological effects.
Métodos De Síntesis
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is synthesized by the reaction of naphthalene-2-ol with hydrochloric acid. The reaction is typically conducted in aqueous solution at a temperature of 30-50°C. The reaction is catalyzed by the addition of sulfuric acid and the product is isolated by distillation.
Propiedades
IUPAC Name |
3-chloro-5-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-8-14(9-16(18)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZXUEHICGUXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686013 |
Source


|
| Record name | 3-Chloro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(naphthalen-2-YL)phenol | |
CAS RN |
1262000-94-1 |
Source


|
| Record name | 3-Chloro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














